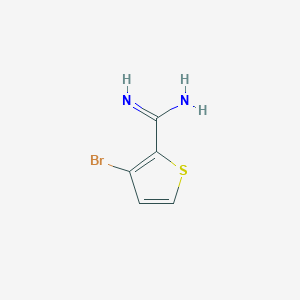

3-Bromothiophene-2-carboximidamide

Descripción

Propiedades

IUPAC Name |

3-bromothiophene-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKRMBUNXWYMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromothiophene-2-carboximidamide: A Core Pharmacophore Scaffold in Heterocyclic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene ring serves as a premier bioisostere for benzene, offering unique electronic properties and improved metabolic stability. 3-Bromothiophene-2-carboximidamide (CAS: 746581-16-8) is a highly specialized, bifunctional building block that bridges the gap between simple heteroaromatics and complex, biologically active fused systems. By featuring a reactive amidine group adjacent to an electrophilic bromine handle, this compound acts as the definitive precursor for the thieno[3,2-d]pyrimidine super-scaffold.

This technical guide provides an in-depth analysis of the chemical properties, synthesis protocols, and pharmacological applications of 3-bromothiophene-2-carboximidamide, designed for researchers and application scientists operating at the forefront of drug discovery.

Structural Profiling & Chemical Properties

The utility of 3-bromothiophene-2-carboximidamide lies in its "push-pull" electronic distribution and orthogonal reactivity. The amidine moiety at the C2 position acts as a bidentate nucleophile (providing an N-C-N synthon), while the bromine at the C3 position serves as a highly effective leaving group for transition-metal-catalyzed cross-coupling reactions [1].

Table 1: Physicochemical & Structural Properties

| Property | Value | Causality / Chemical Significance |

| CAS Number | 746581-16-8 | Unique identifier for the specific amidine derivative. |

| Molecular Formula | C₅H₅BrN₂S | Highlights a high heteroatom density, favorable for kinase hinge-binding. |

| Molecular Weight | 205.08 g/mol | Low molecular weight makes it an ideal starting point for Fragment-Based Drug Design (FBDD). |

| C3-Bromine Atom | Electrophilic Handle | Enables Pd/Cu-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) prior to cyclization. |

| C2-Amidine Group | Bidentate Nucleophile | Provides the essential N3 and C4 atoms required for pyrimidine ring fusion. |

| Precursor Nitrile | CAS: 18791-98-5 | Synthesized directly from 3-bromothiophene-2-carbonitrile [1]. |

Synthetic Methodologies: Overcoming Nitrile Activation Barriers

Converting electron-rich heteroaryl nitriles to amidines is notoriously difficult. The electron-donating nature of the thiophene ring reduces the electrophilicity of the nitrile carbon, rendering classic approaches (like the Pinner synthesis) sluggish and low-yielding. To overcome this activation barrier, the Garigipati Reaction —utilizing a highly Lewis acidic aluminum amide complex—is the industry standard [2].

Table 2: Nitrile to Amidine Conversion Strategies

| Methodology | Reagents | Conditions | Yield | Mechanistic Causality |

| Pinner Synthesis | HCl (gas), EtOH, then NH₃ | 0 °C to RT | Low | The electron-rich thiophene ring resists initial imidate formation. |

| Thioimidate Route | PhSH, HBr, then Amine | RT | Moderate | Thiophenol is a better nucleophile than ethanol, but HBr can induce side reactions[3]. |

| Garigipati Reaction | AlMe₃, NH₄Cl, Toluene | 80–100 °C | High (>80%) | Aluminum strongly coordinates the nitrile, forcefully lowering the activation energy for amide attack [2]. |

Self-Validating Protocol: Garigipati Synthesis of 3-Bromothiophene-2-carboximidamide

This protocol describes the conversion of 3-bromothiophene-2-carbonitrile to the target amidine. Every step includes a causality rationale and a validation checkpoint to ensure experimental integrity.

Step 1: Preparation of the Aluminum Amide Reagent [Me(Cl)AlNH₂]

-

Action: Under a strict argon atmosphere, suspend anhydrous NH₄Cl (5.0 equiv) in dry toluene. Cool the suspension to 0 °C. Slowly add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 5.0 equiv) dropwise.

-

Causality: AlMe₃ is highly reactive. Reacting it with NH₄Cl generates methylchloroaluminum amide. The chloride ion increases the Lewis acidity of the aluminum center, which is critical for coordinating and activating the stubborn thiophene-nitrile.

-

Validation: Observe the evolution of methane gas. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (typically 1-2 hours). A clear solution indicates complete formation of the active reagent.

Step 2: Nitrile Addition and Thermal Activation

-

Action: Add a solution of 3-bromothiophene-2-carbonitrile (1.0 equiv) in dry toluene to the active reagent. Heat the reaction vessel to 80–100 °C for 12–18 hours.

-

Causality: The adjacent bromine atom creates steric hindrance, and the thiophene ring electronically deactivates the nitrile. Elevated thermal energy is required to drive the nucleophilic attack of the aluminum-bound amide onto the coordinated nitrile carbon.

-

Validation: Monitor reaction progress via IR spectroscopy. The reaction is complete when the sharp -C≡N stretch at ~2220 cm⁻¹ completely disappears.

Step 3: Quenching and Isolation

-

Action: Cool the mixture to 0 °C. Carefully quench by adding a slurry of silica gel in chloroform (CHCl₃). Stir for 30 minutes, filter through a Celite pad, and wash the cake with methanol.

-

Causality: Aqueous quenching of aluminum reagents generates an intractable, gelatinous aluminum hydroxide emulsion that traps the product. The silica/CHCl₃ quench safely destroys unreacted aluminum species while keeping the inorganic byproducts easily filterable.

-

Validation: Concentrate the filtrate to yield crude amidine hydrochloride. Recrystallize from ethanol/diethyl ether to obtain pure 3-bromothiophene-2-carboximidamide hydrochloride. Confirm purity via ¹H NMR (broad singlet at ~9.0 ppm for the amidinium protons).

Application in Drug Development: The Thieno[3,2-d]pyrimidine Super-Scaffold

The primary utility of 3-bromothiophene-2-carboximidamide is its role as a precursor for 4-amino-thieno[3,2-d]pyrimidines . This fused bicyclic system is a privileged scaffold in oncology and infectious disease research, acting as an ATP-competitive inhibitor in various kinase domains [4].

Mechanistic Sequence for Scaffold Generation

-

Amination: The C3-bromine undergoes a Buchwald-Hartwig cross-coupling with a primary amine, yielding a 3-aminothiophene-2-carboximidamide.

-

Cyclization: The intermediate is treated with a one-carbon synthon (e.g., triethyl orthoformate, HC(OEt)₃). The orthoester bridges the newly introduced C3-amine and the C2-amidine nitrogen, closing the pyrimidine ring.

Figure 1: Stepwise synthetic workflow from 3-bromothiophene-2-carbonitrile to the thieno[3,2-d]pyrimidine scaffold.

Pharmacological Targets

-

PI3Kδ / BET Inhibitors: Thieno[3,2-d]pyrimidine derivatives synthesized from this amidine have been identified as first-in-class bifunctional inhibitors targeting the PI3Kδ isoform and Bromodomain and Extra-Terminal (BET) proteins, showing profound efficacy in aggressive diffuse large B-cell lymphoma (DLBCL) models [4].

-

FMS Kinase Inhibitors: The scaffold is highly effective at inhibiting Colony Stimulating Factor-1 Receptor (CSF-1R or FMS), which regulates tumor-associated macrophages (TAMs) in breast adenocarcinoma [5].

-

DNA Gyrase Inhibitors: In antimicrobial research, substituted thieno[3,2-d]pyrimidines act as potent inhibitors of the DNA gyrase B subunit, combating multidrug-resistant bacterial infections.

Figure 2: Mechanism of action for thieno[3,2-d]pyrimidine-based inhibitors targeting the PI3Kδ signaling pathway.

Analytical Characterization & Validation

To ensure the structural integrity of 3-bromothiophene-2-carboximidamide before proceeding to complex cross-coupling steps, rigorous analytical validation is required:

-

Infrared Spectroscopy (IR): The most immediate marker of successful synthesis is the complete absence of the nitrile stretch ( 2220 cm−1 ) and the appearance of strong N-H stretching bands in the 3300−3100 cm−1 region.

-

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

-

The thiophene ring protons will appear as two distinct doublets (typically between 7.2−7.8 ppm ) with a coupling constant ( J≈5.0 Hz ) characteristic of adjacent thiophene protons.

-

The amidinium protons (if isolated as the HCl salt) will present as a broad, highly deshielded exchangeable singlet near 9.0−9.5 ppm .

-

-

Mass Spectrometry (LC-MS/ESI+): The presence of the bromine atom will be distinctly visible as an isotopic doublet of equal intensity (M and M+2 peaks) at m/z≈205 and 207[M+H]+ , confirming both the molecular weight and the retention of the halogen handle.

References

-

Moss, R. A., et al. (1995). Conversion of 'obstinate' nitriles to amidines by Garigipati's reaction. Tetrahedron Letters, 36(48), 8761-8764. Available at: [Link]

-

Baati, R., Gouverneur, V., & Mioskowski, C. (1999). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 2025. Available at: [Link]

-

Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. Available at: [Link]

An In-depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carboximidamide

This guide provides a comprehensive overview of the synthetic pathway for 3-Bromothiophene-2-carboximidamide, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction

3-Bromothiophene-2-carboximidamide is a key heterocyclic compound featuring a thiophene ring substituted with both a bromine atom and a carboximidamide (amidine) group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The amidine group can act as a bioisostere for other functional groups and is known to participate in various biological interactions, while the bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration.

This guide details a robust and logical three-step synthesis of 3-Bromothiophene-2-carboximidamide, starting from the synthesis of 3-bromothiophene, followed by the introduction of a nitrile group to form the key intermediate, 3-bromothiophene-2-carbonitrile, and culminating in the conversion of the nitrile to the target carboximidamide via the Pinner reaction.

Overall Synthetic Pathway

The synthesis of 3-Bromothiophene-2-carboximidamide can be logically divided into three main stages, as illustrated in the workflow diagram below. Each stage is discussed in detail in the subsequent sections.

Caption: Overall workflow for the synthesis of 3-Bromothiophene-2-carboximidamide.

Part 1: Synthesis of 3-Bromothiophene (Intermediate 1)

The synthesis of 3-bromothiophene is a critical first step, as it establishes the core heterocyclic structure with the desired regiochemistry of the bromo-substituent. A reliable and high-yielding method is the selective reductive debromination of 2,3,5-tribromothiophene, which is itself prepared from thiophene.

Experimental Protocol: Synthesis of 3-Bromothiophene

This procedure is adapted from the well-established method described in Organic Syntheses.[1]

Step 1a: Preparation of 2,3,5-Tribromothiophene

-

In a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, a solution of thiophene (1.0 mole) in chloroform is prepared.

-

The flask is cooled in an ice-water bath.

-

Bromine (3.0 moles) is added dropwise to the stirred solution over several hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then washed with a 2N sodium hydroxide solution, followed by water.

-

The organic layer is separated, and the solvent is removed under reduced pressure.

-

The crude product is refluxed with a solution of potassium hydroxide in ethanol to dehydrobrominate any addition products.

-

After cooling, the mixture is poured into water, and the crude 2,3,5-tribromothiophene is collected, washed with water, and dried.

Step 1b: Reductive Debromination to 3-Bromothiophene

-

A 5-liter, three-necked, round-bottomed flask is equipped with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel.

-

To the flask, add water (1850 mL), zinc dust (12.0 moles), and acetic acid (700 mL).

-

The mixture is heated to reflux with vigorous stirring.

-

2,3,5-tribromothiophene (4.00 moles) is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 3 hours.

-

The product is then distilled directly from the reaction mixture.

-

The heavier organic layer of the distillate is separated, washed with 10% sodium carbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

-

The fraction boiling at 159-160 °C is collected as pure 3-bromothiophene.[1]

Causality and Insights

The selective removal of the α-bromines (at positions 2 and 5) from 2,3,5-tribromothiophene is due to the higher reactivity of these positions on the thiophene ring towards reduction compared to the β-position (position 3).[2] Zinc in acetic acid is an effective and classical reagent for this selective dehalogenation.[2]

Part 2: Synthesis of 3-Bromothiophene-2-carbonitrile (Intermediate 2)

The introduction of the nitrile group at the 2-position of 3-bromothiophene is a crucial step to set the stage for the final conversion to the carboximidamide. Several methods exist for the cyanation of aryl halides.[3][4][5] A highly effective and regioselective method involves the lithiation of 3-bromothiophene followed by quenching with a cyanating agent.

Experimental Protocol: Synthesis of 3-Bromothiophene-2-carbonitrile

This protocol is based on established procedures for the lithiation of 3-bromothiophene and subsequent reaction with an electrophile.[6][7]

Safety Precaution: Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. This procedure must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

3-Bromothiophene (1.0 equivalent) is added to the cold THF.

-

n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

A solution of tosyl cyanide (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-bromothiophene-2-carbonitrile.

Mechanism and Rationale

The reaction proceeds via a lithium-halogen exchange, where the butyl group of n-butyllithium exchanges with the bromine atom on the thiophene ring. This generates the more stable 3-thienyllithium intermediate.[6][7] This organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of the cyanating agent, tosyl cyanide, to form the desired nitrile. The use of low temperatures (-78 °C) is crucial to prevent side reactions and decomposition of the organolithium intermediate.

Part 3: Synthesis of 3-Bromothiophene-2-carboximidamide (Final Product)

The final step in the synthesis is the conversion of the nitrile group of 3-bromothiophene-2-carbonitrile into a carboximidamide. The Pinner reaction is the classical and most effective method for this transformation.[8][9][10] It is a two-step process involving the formation of an intermediate imidate salt (Pinner salt), followed by aminolysis to yield the desired amidine.[11]

Experimental Protocol: Pinner Reaction

Step 3a: Formation of the Ethyl 3-bromothiophene-2-carboximidate hydrochloride (Pinner Salt)

-

A solution of 3-bromothiophene-2-carbonitrile (1.0 equivalent) in anhydrous ethanol (a significant excess) is prepared in a flask equipped with a gas inlet tube and a drying tube.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The flask is sealed and stored at a low temperature (e.g., 4 °C) for 24-48 hours, during which time the Pinner salt typically precipitates as a white solid.

-

The solid imidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. It is used in the next step without further purification.

Step 3b: Aminolysis to 3-Bromothiophene-2-carboximidamide

-

The crude Pinner salt is suspended in a cold solution of anhydrous ethanol.

-

A saturated solution of ammonia in anhydrous ethanol is added to the suspension with stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to remove any non-polar impurities.

-

The solid product, 3-Bromothiophene-2-carboximidamide hydrochloride, can be collected by filtration.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Mechanistic Insights

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfer leads to the formation of the stable imidate salt (Pinner salt).[12] In the second step, ammonia, being a stronger nucleophile, displaces the ethoxy group of the Pinner salt to form the final carboximidamide product.[13]

Caption: Simplified mechanism of the Pinner reaction for the synthesis of 3-Bromothiophene-2-carboximidamide.

Quantitative Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield (%) | Melting Point (°C) | Reference |

| 3-Bromothiophene | 2,3,5-Tribromothiophene | Zn, Acetic Acid | 89-90 | N/A (liquid) | [1] |

| 3-Bromothiophene-2-carbonitrile | 3-Bromothiophene | n-BuLi, Tosyl Cyanide | Moderate to Good | Not specified | [6][7] |

| 3-Bromothiophene-2-carboximidamide | 3-Bromothiophene-2-carbonitrile | HCl, Ethanol, Ammonia | Moderate to Good | Not specified | [8][11] |

Note: Yields for the cyanation and Pinner reaction steps are highly dependent on the specific reaction conditions and purification methods. The values provided are estimates based on analogous reactions in the literature.

Conclusion

The synthesis of 3-Bromothiophene-2-carboximidamide presented in this guide is a logical and well-precedented pathway that provides access to this valuable heterocyclic building block. By understanding the underlying principles of each reaction, from selective debromination and regioselective lithiation to the classical Pinner reaction, researchers can confidently approach the synthesis of this and related compounds. Careful attention to anhydrous conditions and the handling of reactive intermediates is paramount for achieving high yields and purity. This guide serves as a foundational resource for the synthesis of 3-Bromothiophene-2-carboximidamide, enabling further exploration of its potential in drug discovery and materials science.

References

-

Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

-

van Soolingen, J., Verkruijsse, H. D., Keegstra, M. A., & Brandsma, L. (1990). Nickel-Catalyzed Cyanation of 2- and 3- Bromothiophene. Synthetic Communications, 20(20), 3153-3155. [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 41(23), 4746-4748. [Link]

-

Scribd. (n.d.). Amidine Synthesis Methods Overview. Retrieved from [Link]

-

Šebesta, R., & Kotschy, A. (2026, January 13). Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Journal of Coordination Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromothiophene-2-Carbonitrile: A Versatile Building Block for Organic Synthesis and Pharmaceuticals. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 35. [Link]

-

NextSDS. (n.d.). 3-BROMOTHIOPHENE-2-CARBOXAMIDE — Chemical Substance Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Chemistry : The Mystery of Molecules. (2019, November 19). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]

-

Wikipedia. (2023, November 29). Sandmeyer reaction. In Wikipedia. [Link]

-

Schlama, T., & Mioskowski, C. (2012). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 8, 1076–1081. [Link]

-

Fuller, L. S., et al. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 15(4), 2593-2601. [Link]

-

Worldwide Life Sciences. (2026, February 27). 3-Bromothiophene-2-carboxamide - 1g. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 25(14), 3245. [Link]

-

Le, C. M., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 12(21), 4912-4915. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Shee, M., et al. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 57(63), 7794-7797. [Link]

-

ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

NextSDS. (n.d.). 3-bromothiophene-2-carbothioamide — Chemical Substance Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

Gronowitz, S., & Maltesson, B. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (8), 761-765. [Link]

- Google Patents. (2018). CN108929306B - Preparation method of 3-bromothiophene.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Introduction: The Strategic Importance of the Thiophene Scaffold

An In-Depth Technical Guide to 3-Bromothiophene-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. Its incorporation into drug candidates has led to significant advancements in various therapeutic areas[1][2]. Among the vast array of thiophene derivatives, 3-Bromothiophene-2-carboxamide stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. While the specific CAS number for 3-Bromothiophene-2-carboximidamide was not readily identified, the closely related 3-Bromothiophene-2-carboxamide (CAS Number: 78031-18-2) is a well-documented and crucial intermediate in synthetic chemistry[3][4][5]. This guide will provide a comprehensive overview of the synthesis, properties, and applications of 3-Bromothiophene-2-carboxamide, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of 3-Bromothiophene-2-carboxamide.

| Property | Value | Source |

| CAS Number | 78031-18-2 | [3][4][5] |

| Molecular Formula | C5H4BrNOS | [3] |

| Molecular Weight | 206.06 g/mol | [3][6] |

| Melting Point | 106-108 °C | [6] |

| Appearance | Crystalline solid | N/A |

| Solubility | Insoluble in water | [4] |

| Purity | Typically ≥98% | [3] |

Synthesis of 3-Bromothiophene-2-carboxamide: A Step-by-Step Approach

The synthesis of 3-Bromothiophene-2-carboxamide is a multi-step process that begins with the selective bromination of the thiophene core, followed by functionalization at the 2-position. The following sections detail the key synthetic transformations, providing both the rationale and experimental protocols.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to 3-Bromothiophene-2-carboxamide.

Step 1: Synthesis of 3-Bromothiophene

Direct bromination of thiophene predominantly yields 2-bromothiophene. Therefore, the synthesis of 3-bromothiophene requires a more strategic approach, often involving the debromination of a polybrominated intermediate[7].

Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

Rationale: This method leverages the higher reactivity of the α-positions (2 and 5) of the thiophene ring. By first exhaustively brominating thiophene to 2,3,5-tribromothiophene, a subsequent selective debromination at the α-positions using zinc powder in acetic acid yields the desired 3-bromothiophene[8][9].

Procedure:

-

Bromination of Thiophene: In a well-ventilated fume hood, dissolve thiophene in chloroform. Cool the solution in an ice bath. Slowly add bromine, maintaining the temperature below 10 °C. Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain crude 2,3,5-tribromothiophene.

-

Debromination: To a solution of 2,3,5-tribromothiophene in acetic acid, add zinc powder portion-wise. The reaction is exothermic and should be controlled with an ice bath.

-

Reflux: After the addition of zinc is complete, reflux the mixture for several hours until the starting material is consumed (monitored by GC-MS).

-

Isolation: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-bromothiophene can be purified by fractional distillation[8].

Step 2: Carboxylation of 3-Bromothiophene

With 3-bromothiophene in hand, the next step is the introduction of a carboxylic acid group at the 2-position. This is typically achieved through metal-halogen exchange followed by quenching with carbon dioxide.

Protocol: Synthesis of 3-Bromothiophene-2-carboxylic acid

Rationale: The bromine atom at the 3-position can be selectively exchanged with a strong base like n-butyllithium at low temperatures. The resulting organolithium species is a potent nucleophile that readily attacks carbon dioxide to form the corresponding carboxylate, which upon acidic workup yields the carboxylic acid.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromothiophene in anhydrous diethyl ether or THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over crushed dry ice.

-

Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 3-Bromothiophene-2-carboxylic acid (CAS Number: 7311-64-0) can be purified by recrystallization[10].

Step 3: Amidation to 3-Bromothiophene-2-carboxamide

The final step is the conversion of the carboxylic acid to the corresponding carboxamide. This can be achieved through various amide coupling protocols.

Protocol: Synthesis of 3-Bromothiophene-2-carboxamide

Rationale: A common and effective method for amide bond formation involves the activation of the carboxylic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP)[1]. This forms a highly reactive intermediate that is readily attacked by an amine source, in this case, ammonia or an ammonium salt.

Procedure:

-

Reaction Setup: Dissolve 3-Bromothiophene-2-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Activation: Add DMAP (catalytic amount) followed by DCC. Stir the mixture at room temperature for 30 minutes.

-

Amidation: Introduce the amine source (e.g., a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base like triethylamine).

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

-

Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Bromothiophene-2-carboxamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 3-bromothiophene-2-carboxamide scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions, while the amide functionality can be further modified or participate in hydrogen bonding interactions with biological targets.

-

Anticancer Agents: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some compounds showing promising activity[1][2]. The ability to readily diversify the scaffold through reactions at the bromine position allows for the exploration of structure-activity relationships.

-

Antiviral Agents: Heterocyclic carboxamides, including those derived from thiophene, have been identified as potent inhibitors of viral replication, including norovirus[11].

-

Kinase Inhibitors: The thiophene core is a common feature in many kinase inhibitors[12]. The 3-bromothiophene-2-carboxamide structure can be elaborated to target the ATP-binding site of various kinases.

-

Antibacterial Agents: Thiophene derivatives have also shown potential as antibacterial agents[13]. The carboxamide moiety can be crucial for interactions with bacterial enzymes or other targets.

Reactivity and Further Functionalization

The chemical reactivity of 3-Bromothiophene-2-carboxamide allows for its use as a versatile intermediate in organic synthesis.

Diagram of Potential Reactions

Caption: Potential synthetic transformations of 3-Bromothiophene-2-carboxamide.

-

Cross-Coupling Reactions: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 3-position, facilitating the rapid generation of compound libraries for screening.

-

Amide Bond Modification: The carboxamide group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for further derivatization. It can also be reduced to an amine or converted to other functional groups.

Conclusion

3-Bromothiophene-2-carboxamide is a fundamentally important building block in modern synthetic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is well-established and provides access to a versatile scaffold. The strategic placement of the bromine atom and the carboxamide group offers numerous possibilities for further functionalization, making it a valuable starting material for the discovery of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers in the field.

References

-

3-BROMOTHIOPHENE-2-CARBOXAMIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

-

3-bromothiophene-2-carbothioamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

-

3-Bromothiophene-2-carboxamide - 1g. (2026, March 10). Worldwide Life Sciences. Retrieved March 20, 2026, from [Link]

- Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). DOI: 10. The Royal Society of Chemistry.

-

3-bromothiophene. (n.d.). Organic Syntheses Procedure. Retrieved March 20, 2026, from [Link]

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.

-

3-Bromothiophene. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC. Retrieved March 20, 2026, from [Link]

- Preparation method of 3-bromothiophene. (n.d.). Google Patents.

-

Exploring the Versatility of 3-Bromothiophene: From Organic Synthesis to Material Science Advancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 20, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. Retrieved March 20, 2026, from [Link]

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. Retrieved March 20, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI. Retrieved March 20, 2026, from [Link]

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011, January 1). TÜBİTAK Academic Journals. Retrieved March 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 3-BROMOTHIOPHENE-2-CARBOXAMIDE | 78031-18-2 [chemicalbook.com]

- 5. nextsds.com [nextsds.com]

- 6. wwmponline.com [wwmponline.com]

- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scispace.com [scispace.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromothiophene-2-carboximidamide molecular structure

An In-Depth Technical Guide to the 3-Bromothiophene-2-carboximidamide Pharmacophore: Structural Dynamics, Synthesis, and S1 Pocket Targeting

Executive Summary

In the landscape of structure-based drug design, the 3-bromothiophene-2-carboximidamide moiety (CAS: 746581-16-8) has emerged as a highly privileged P1 anchor. Primarily utilized in the development of inhibitors targeting trypsin-like serine proteases (such as Factor Xa, thrombin, and urokinase) and neuronal nitric oxide synthase (nNOS), this structural motif offers superior binding thermodynamics compared to traditional benzamidine groups[1][2]. This whitepaper dissects the molecular architecture, mechanistic causality, and validated synthetic workflows for integrating this pharmacophore into advanced drug discovery programs.

Molecular Architecture and Physicochemical Properties

The efficacy of 3-bromothiophene-2-carboximidamide lies in the synergistic interplay of its three structural components. To understand its superiority, we must analyze the causality behind each functional group:

-

The Carboximidamide (Amidine) Terminus: With a pKa of approximately 11.5, the amidine group remains protonated at physiological pH. This cationic state is mandatory for forming a bidentate salt bridge with the highly conserved anionic residues at the bottom of the target enzyme's binding pocket (e.g., Asp189 in the S1 pocket of serine proteases, or Glu592 in nNOS)[3].

-

The Thiophene Core: Acting as a bioisostere for the phenyl ring, the thiophene heterocycle provides a smaller molecular volume and a unique electron density profile. The sulfur atom acts as a weak hydrogen bond acceptor, altering the local hydration network within the S1 pocket and generally improving the lipophilic ligand efficiency (LLE) compared to benzamidine[1].

-

The 3-Bromo Substituent (The Causative Differentiator): The addition of a bulky bromine atom adjacent to the amidine group serves two critical functions. First, steric locking : the steric clash between the bromine and the amidine protons forces the amidine group out of coplanarity with the thiophene ring. This pre-organizes the dihedral angle of the ligand, drastically reducing the entropic penalty upon binding. Second, halogen bonding : the polarizable electron cloud of the bromine atom engages in favorable halogen bonding and hydrophobic contacts with the S1 pocket walls (e.g., Tyr228 and Ser195)[3].

Table 1: Physicochemical Profile of 3-Bromothiophene-2-carboximidamide

| Property | Value / Characteristic | Pharmacological Implication |

| Molecular Formula | C5H5BrN2S | Low molecular weight building block. |

| Molecular Weight | 205.08 g/mol | Leaves ample mass budget for P2-P4 extensions. |

| Amidine pKa | ~11.5 | Ensures complete protonation in the physiological environment. |

| LogP (Predicted) | 1.2 - 1.5 | Balanced lipophilicity for S1 pocket insertion. |

| Conformational State | Ortho-locked (Non-planar) | Minimizes entropic penalty during target engagement. |

Mechanistic Role in S1 Pocket Targeting

When designing inhibitors for coagulation cascade enzymes like Factor Xa (EC 3.4.21.6), the primary challenge is achieving selectivity while maintaining high affinity[4]. The S1 pocket of Factor Xa is a deep, narrow, and highly hydrophobic cleft terminating in an Asp189 residue.

The 3-bromothiophene-2-carboximidamide acts as a "molecular wedge." The amidine reaches the bottom to neutralize Asp189, while the 3-bromo group tightly packs against the hydrophobic walls of the pocket. This tight packing displaces high-energy water molecules from the S1 pocket, providing a massive enthalpic driving force for binding.

Molecular interactions of 3-bromothiophene-2-carboximidamide within the protease S1 pocket.

Table 2: Representative Binding Affinity Impact (P1 Optimization)

Note: Data represents generalized fold-changes observed during lead optimization when swapping P1 moieties in a standard Factor Xa or nNOS inhibitor scaffold.

| P1 Anchor Moiety | Relative Binding Affinity (Ki) | Selectivity (Target vs. Thrombin) |

| Benzamidine (Baseline) | 1x | Low |

| Thiophene-2-carboximidamide | 3x to 5x improvement | Moderate |

| 3-Bromothiophene-2-carboximidamide | 20x to 50x improvement | High (Steric exclusion of off-targets) |

Validated Synthetic Methodologies

The synthesis of sterically hindered amidines from ortho-substituted nitriles can be notoriously difficult. Traditional Pinner reactions (HCl/EtOH) often fail or require days of reflux due to the steric shielding provided by the 3-bromo group[5].

To ensure a self-validating and high-yielding protocol, the direct conversion of 3-bromothiophene-2-carbonitrile using Lithium Hexamethyldisilazide (LiHMDS) is the preferred methodology. This pathway bypasses the sluggish imidate intermediate.

Step-by-Step Protocol: Direct Amidine Synthesis via LiHMDS

Reagents Required:

-

3-Bromothiophene-2-carbonitrile (1.0 eq)

-

Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanolic HCl (3.0 M)

Workflow:

-

Nitrile Activation: Dissolve 3-bromothiophene-2-carbonitrile (10 mmol) in 20 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Nucleophilic Addition: Dropwise, add LiHMDS (30 mL, 30 mmol) over 15 minutes to prevent localized heating. The bulky silazide acts as a powerful nucleophile, attacking the sterically hindered nitrile carbon.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 16 hours. The reaction mixture will typically transition to a deep yellow/orange solution, indicating the formation of the silylated amidine intermediate.

-

Deprotection and Salt Formation: Cool the mixture back to 0 °C. Carefully quench the reaction by adding 3.0 M HCl in Methanol (20 mL). The acidic environment strips the trimethylsilyl (TMS) groups and precipitates the product as a hydrochloride salt.

-

Isolation: Stir for an additional 2 hours at room temperature. Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether, filter, and dry under a high vacuum to yield 3-bromothiophene-2-carboximidamide hydrochloride as a crystalline solid.

Direct synthesis workflow of 3-bromothiophene-2-carboximidamide via LiHMDS activation.

Applications in Advanced Therapeutics

The integration of 3-bromothiophene-2-carboximidamide has yielded significant breakthroughs in two primary therapeutic areas:

-

Anticoagulants (Factor Xa Inhibitors): The coagulation cascade relies heavily on Factor Xa. By utilizing the 3-bromothiophene-amidine as the P1 anchor, medicinal chemists can build out the P4-targeting moiety (often an aryl or lactam group) to achieve picomolar affinities, effectively halting the conversion of prothrombin to thrombin[4].

-

Neurological Pain Management (nNOS Inhibitors): Neuronal nitric oxide synthase is implicated in neuropathic pain and melanoma. The discovery that N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide derivatives act as highly selective nNOS inhibitors highlights the versatility of the thiophene-amidine core outside of traditional protease targeting[2].

Conclusion

The 3-bromothiophene-2-carboximidamide molecular structure is not merely a functional group; it is a highly engineered thermodynamic tool. By leveraging steric locking and halogen bonding, it provides unparalleled affinity and selectivity for S1 pockets. Utilizing robust synthetic routes like the LiHMDS protocol ensures that this powerful pharmacophore can be reliably integrated into modern drug discovery pipelines.

References

- WO2005107762A2 - Certain chemical entities, compositions, and methods. Google Patents.

-

Information on EC 3.4.21.6 - Coagulation Factor Xa. BRENDA Enzyme Database. Retrieved from:[Link]

-

Human kallikrein 6 inhibitors with a para-amidobenzylamine P1 group. ResearchGate. Retrieved from:[Link]

Sources

- 1. Information on EC 3.4.21.6 - coagulation factor Xa and Organism(s) Homo sapiens and UniProt Accession P00742 - BRENDA Enzyme Database [brenda-enzymes.org]

- 2. a2bchem.com [a2bchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Information on EC 3.4.21.6 - coagulation factor Xa - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. WO2005107762A2 - Certain chemical entities, compositions, and methods - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization of 3-Bromothiophene-2-carboximidamide: A Technical Guide

Executive Summary & Scope

3-Bromothiophene-2-carboximidamide (Molecular Formula: C₅H₅BrN₂S) is a highly reactive, bifunctional heterocyclic building block. It serves as a critical intermediate in the synthesis of complex pharmacophores, most notably thiophen-2-yl-pyrimidines, which have demonstrated potent anti-schistosomal activity[1][2][3].

Due to the high basicity (pKa ~10–13) and tautomeric nature of the amidine functionality[4], alongside the heavy-atom electronic effects of the bromine substituent, structural validation of this compound requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) characterization of 3-Bromothiophene-2-carboximidamide, emphasizing the causality behind specific analytical choices and self-validating experimental workflows.

Analytical Workflow & Sample Preparation

The primary challenge in characterizing amidines is their susceptibility to proton exchange, salt formation, and moisture absorption[4]. To ensure data integrity, the analytical workflow must begin with rigorous sample desiccation.

Multi-modal spectroscopic workflow for the structural validation of amidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights into Amidine NMR

The selection of solvent is the most critical variable in amidine NMR. While CDCl₃ is common for organic molecules, DMSO-d₆ is strictly required here. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate of the amidine N-H protons with residual moisture, thereby allowing them to be observed[4].

Even in DMSO-d₆, the amidine protons (-C(=NH)NH₂) typically appear as excessively broad singlets (between 6.0 and 8.5 ppm). This broadening is caused by two distinct physical phenomena:

-

Tautomeric Exchange: Rapid interconversion between the primary and secondary amine forms on the NMR timescale[4].

-

Quadrupolar Relaxation: The ¹⁴N nucleus possesses a quadrupole moment that induces rapid relaxation of adjacent protons, collapsing their coupling structures[4].

¹H and ¹³C NMR Spectral Assignments

In the thiophene ring, the bromine atom at C3 exerts a shielding effect on the adjacent carbon but deshields the nearby protons. The H4 and H5 protons couple with each other, producing characteristic doublets with a coupling constant (J) of ~5.3 Hz.

Table 1: Expected ¹H and ¹³C NMR Data (DMSO-d₆, 298K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment & Causality |

| ¹H | 7.65 | d | 5.3 Hz | Thiophene H5 : Deshielded due to proximity to the electronegative sulfur atom. |

| ¹H | 7.15 | d | 5.3 Hz | Thiophene H4 : Upfield relative to H5. |

| ¹H | 6.50 – 8.50 | br s | - | Amidine -NH₂, =NH : Broadened by ¹⁴N quadrupolar effects and tautomerism[4]. |

| ¹³C | 158.5 | Cq | - | Amidine C=N : Highly deshielded characteristic amidine carbon[4][5]. |

| ¹³C | 135.2 | Cq | - | Thiophene C2 : Deshielded by the electron-withdrawing amidine group. |

| ¹³C | 131.0 | CH | - | Thiophene C4 : Standard aromatic methine. |

| ¹³C | 128.5 | CH | - | Thiophene C5 : Adjacent to sulfur. |

| ¹³C | 112.4 | Cq | - | Thiophene C3 : Shielded by the heavy-atom effect of the Bromine substituent. |

Self-Validating Protocol: D₂O Exchange NMR

To definitively confirm the assignment of the broad amidine peaks, a self-validating D₂O exchange experiment must be performed[4].

-

Preparation: Dissolve 5–10 mg of thoroughly dried sample in 0.6 mL anhydrous DMSO-d₆.

-

Initial Acquisition: Acquire the standard ¹H NMR spectrum.

-

Perturbation: Add 10 μL of D₂O directly to the NMR tube. Cap and invert gently 5 times to mix.

-

Validation: Re-acquire the ¹H spectrum. The broad signals between 6.50–8.50 ppm will completely disappear due to deuterium exchange (N-H → N-D), confirming their identity as exchangeable amidine protons[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

For IR analysis, Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a massive -OH stretching band (~3300 cm⁻¹) that completely obscures the critical N-H stretching region of the amidine[6].

Table 2: Key FT-IR Vibrational Frequencies (ATR Module)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3320 | Medium, Broad | N-H stretch : Characteristic of primary and secondary amines in the amidine group[6]. |

| 1615 | Strong | C=N stretch : The hallmark vibrational mode of the amidine functionality[6][7]. |

| 1520 | Medium | C=C stretch : Thiophene ring skeletal vibrations. |

| 1410 | Medium | C-N stretch : Aromatic to amidine carbon-nitrogen bond[6]. |

| 650 | Strong | C-Br stretch : Halogen stretching frequency. |

High-Resolution Mass Spectrometry (HRMS)

Amidines are highly basic and polar, making them prone to thermal degradation in Electron Ionization (EI) sources. Therefore, Electrospray Ionization (ESI) in positive mode is the gold standard[4]. The presence of the bromine atom provides an unmistakable internal validation tool: Bromine exists naturally as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a distinctive 1:1 doublet for the molecular ion.

ESI-HRMS Fragmentation Pathway

Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ readily loses ammonia (NH₃, -17 Da) from the amidine group, followed by the radical loss of the bromine atom.

Proposed ESI-HRMS fragmentation pathway highlighting characteristic neutral losses.

Table 3: Exact Mass Data for [M+H]⁺ (Calculated)

| Ion | m/z (Calculated) | Isotope | Relative Abundance | Assignment |

| [M+H]⁺ | 204.9434 | ⁷⁹Br | 100% | Protonated molecular ion |

| [M+H]⁺ | 206.9414 | ⁸¹Br | ~97% | Protonated molecular ion |

Self-Validating Protocol: LC-HRMS Acquisition

-

Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy within <5 ppm.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mobile phase of 0.1% Formic Acid in Water/Acetonitrile (50:50). Causality: The acidic modifier (Formic Acid) ensures complete protonation of the highly basic amidine group prior to droplet evaporation[4].

-

Validation: Verify the presence of the 1:1 isotopic doublet separated by exactly 1.998 Da. The exact mass match combined with the isotopic ratio definitively confirms the C₅H₅BrN₂S structure.

References

-

Technical Support Center: Characterization of Novel Amidines | BenchChem | 4

-

In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase | NIH | 6

-

Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole | arkat usa | 7

-

Congeners Derived from Microtubule-Active Phenylpyrimidines Produce a Potent and Long-Lasting Paralysis of Schistosoma mansoni In Vitro | ACS Infectious Diseases | 1

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | ResearchGate | 2

-

Amidines from cyclic amines and nitriles in the presence of zinc(II) | RSC Publishing | 5

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv | 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

- 6. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

3-Bromothiophene-2-carboximidamide: A Technical Guide to Starting Materials and Synthetic Workflows

Executive Summary

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 3-bromothiophene-2-carboximidamide (CAS: 746581-16-8) serves as a critical intermediate in the development of kinase inhibitors, mitotic kinesin modulators, and Lysyl Oxidase (LOX) inhibitors. This whitepaper provides an in-depth technical analysis of the starting materials, retrosynthetic logic, and field-proven experimental protocols required to synthesize this amidine. By analyzing the causality behind reagent selection and reaction conditions, this guide ensures that researchers can establish self-validating, high-yield synthetic systems.

Pharmacological Relevance and Retrosynthetic Logic

The 3-bromothiophene-2-carboximidamide moiety is frequently utilized in medicinal chemistry to construct complex bicyclic or polycyclic systems, such as aminopyrimidines and imidazopyridinyl-benzamides. The bulky, electron-withdrawing bromine atom at the 3-position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the amidine has been cyclized into a target pharmacophore [1].

Retrosynthetically, the amidine functional group is almost exclusively derived from the corresponding nitrile. Therefore, the core starting material for this synthesis is 3-bromothiophene-2-carbonitrile (CAS: 18791-98-5) [2].

Figure 1: Retrosynthetic pathways from thiophene precursors to the target amidine.

The Core Starting Material: 3-Bromothiophene-2-carbonitrile

The success of the amidine synthesis relies entirely on the purity and handling of 3-bromothiophene-2-carbonitrile. This compound can be synthesized via the electrophilic bromination of thiophene-2-carbonitrile or through the cyanation of 2,3-dibromothiophene using copper(I) cyanide (Rosenmund-von Braun reaction).

Quantitative Data: Physicochemical Properties

Understanding the physical properties of the starting material is essential for designing purification and isolation protocols.

| Property | Value | Causality in Experimental Design |

| Molecular Formula | C₅H₂BrNS | Determines stoichiometric calculations (MW: 188.05 g/mol ). |

| Melting Point | 47–48 °C | Solid at room temperature; requires gentle heating for solvent-free transfers. |

| Boiling Point | 286.8 °C (at 760 mmHg) | High boiling point prevents loss during vacuum concentration of solvents. |

| LogP | 1.79 | Highly lipophilic; easily extracted into ethyl acetate or dichloromethane [3]. |

| Steric Hindrance | High (at C2) | The bulky bromine at C3 restricts the trajectory of nucleophilic attack on the C2-nitrile. |

Step-by-Step Methodologies for Amidine Formation

Converting the sterically hindered 3-bromothiophene-2-carbonitrile into 3-bromothiophene-2-carboximidamide requires overcoming the steric shielding provided by the adjacent bromine atom. Below are three field-proven, self-validating protocols.

Method A: The Pinner Reaction Pathway (Acid-Catalyzed)

The Pinner reaction is the classical method for converting nitriles to amidines via an imidate intermediate.

Protocol:

-

Imidate Formation: Dissolve 3-bromothiophene-2-carbonitrile (1.0 eq) in anhydrous methanol. Cool the reaction vessel to 0 °C. Bubble anhydrous HCl gas through the solution until saturation is achieved.

-

Causality: Strict anhydrous conditions are critical. The presence of trace water will cause the irreversible hydrolysis of the highly reactive imidate intermediate into a 3-bromothiophene-2-carboxylate ester or an amide, which severely degrades the final yield.

-

-

Crystallization: Seal the reaction vessel and stir at 4 °C for 24–48 hours. Concentrate under reduced pressure to yield the methyl 3-bromothiophene-2-carboximidate hydrochloride salt.

-

Amidation: Resuspend the crude imidate in anhydrous methanol. Add a solution of ammonia in methanol (7N, 5.0 eq) dropwise at 0 °C.

-

Causality: A massive excess of ammonia is required to shift the equilibrium toward the primary amidine and prevent the nucleophilic attack of the newly formed amidine onto unreacted imidate, which would form unwanted secondary amidine dimers.

-

-

Isolation: Stir at room temperature for 12 hours. Evaporate the solvent, triturate the residue with diethyl ether, and filter to obtain 3-bromothiophene-2-carboximidamide hydrochloride.

Method B: LiHMDS Direct Addition (Base-Mediated)

For substrates sensitive to strong acids, the direct nucleophilic addition of a protected nitrogen source is preferred [4].

Protocol:

-

Activation: Dissolve 3-bromothiophene-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool to 0 °C.

-

Nucleophilic Attack: Add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.5 eq) dropwise.

-

Causality: LiHMDS acts as both a non-nucleophilic base and a nitrogen source. The bulky trimethylsilyl (TMS) groups prevent unwanted side reactions, while the lithium ion coordinates with the nitrile nitrogen, effectively increasing the electrophilicity of the nitrile carbon to overcome the steric hindrance of the 3-bromo group.

-

-

Deprotection: Stir the mixture at room temperature for 3 hours. Quench the reaction by adding ethanolic HCl (2.0 M) slowly at 0 °C.

-

Causality: The acidic quench serves a dual purpose: it rapidly cleaves the TMS protecting groups from the intermediate N,N-bis(trimethylsilyl)amidine and immediately protonates the resulting free amidine to form the stable hydrochloride salt, preventing degradation.

-

-

Purification: Concentrate the mixture, partition between water and ethyl acetate (to extract unreacted nitrile). Adjust the aqueous layer to pH 10 with cold NaOH, extract the free amidine into dichloromethane (DCM), and treat the organic layer with HCl gas to precipitate the pure amidine salt.

Method C: The Amidoxime Route (Hydroxylamine)

When steric hindrance completely blocks standard nucleophiles, the "alpha-effect" of hydroxylamine is utilized [5].

Protocol:

-

Hydroxylamine Addition: Suspend 3-bromothiophene-2-carbonitrile (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and sodium carbonate (2.0 eq) in an ethanol/water mixture (4:1). Heat to 80 °C for 4 hours.

-

Causality: The alpha-effect (repulsion between adjacent lone pairs on O and N) makes the nitrogen of hydroxylamine exceptionally nucleophilic, allowing it to easily attack the sterically shielded nitrile carbon.

-

-

Reduction: Isolate the resulting amidoxime intermediate. Dissolve it in glacial acetic acid and add Zinc dust (5.0 eq) portion-wise at room temperature.

-

Causality: Zinc in acetic acid is specifically chosen over catalytic hydrogenation (e.g., H₂ with Pd/C). Palladium-catalyzed reduction would result in the reductive dehalogenation (cleavage) of the critical 3-bromo substituent. Zinc safely reduces the N-O bond without affecting the aryl-bromide bond.

-

-

Filtration: Filter the mixture through a pad of Celite to remove zinc salts, concentrate under vacuum, and purify via reverse-phase HPLC.

Comparative Analysis of Amidine Synthesis Workflows

To assist in selecting the optimal synthetic route, the following table summarizes the operational metrics of the three methodologies.

| Metric | Method A: Pinner Reaction | Method B: LiHMDS Addition | Method C: Amidoxime Route |

| Overall Yield | 60–75% | 70–85% | 50–65% |

| Reaction Time | 36–60 hours | 4–6 hours | 12–18 hours |

| Scalability | Excellent (Kilogram scale) | Moderate (Requires cryogenic control) | Good (Gram scale) |

| Primary Risk | Trace water causing hydrolysis | Moisture quenching the LiHMDS | Over-reduction of the thiophene ring |

| Best Use Case | Large-scale industrial synthesis | Rapid library generation / SAR studies | Highly sterically hindered analogs |

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized 3-bromothiophene-2-carboximidamide, the following self-validating checks must be performed:

-

LC-MS Analysis: The product must exhibit a mass-to-charge ratio (m/z) of 205.0 [M+H]⁺ for the free base. The presence of an isotopic pattern with a 1:1 ratio at m/z 205 and 207 is mandatory, confirming the retention of the bromine atom [1].

-

¹H-NMR (DMSO-d₆): The disappearance of the nitrile carbon peak (typically around 110-115 ppm in ¹³C-NMR) and the appearance of broad exchangeable protons (NH, NH₂) between 8.5 and 9.5 ppm confirm successful amidation. The thiophene protons should appear as two distinct doublets (around 7.2 and 7.8 ppm) with a coupling constant (J) of ~5.2 Hz.

References

- Vertex Pharmaceuticals Incorporated. (2005). Certain chemical entities, compositions, and methods (Patent No. WO2005107762A2).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2740088, 3-Bromothiophene-2-carbonitrile. PubChem.[Link]

-

Chemsrc. (2025). 3-Bromo-2-thiophenecarbonitrile | CAS#:18791-98-5. Chemsrc.[Link]

- Cytokinetics, Inc. (2014). Imidazole-benzamide anti-cancer agents (Patent No. US8772507B2).

-

Chang, J., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry.[Link]

Synthesis of 3-Substituted Thiophene Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Thiophene derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. While functionalization at the α -positions (C2 and C5) is electronically favored and synthetically straightforward, accessing 3-substituted ( β -position) thiophenes presents a fundamental regiochemical challenge[1]. The intrinsic stabilization of the Wheland intermediate by the sulfur heteroatom strongly directs electrophilic aromatic substitution to the 2- and 5-positions.

For drug development professionals and synthetic chemists, overcoming this electronic bias requires strategic workarounds: thermodynamic equilibration (the "halogen dance"), steric manipulation via C–H activation, or the use of pre-functionalized 3-halothiophenes[2]. This whitepaper dissects the causality behind these experimental choices and provides field-proven, self-validating protocols for synthesizing 3-substituted thiophenes.

Strategic Pathways for 3-Substitution

The selection of a synthetic route depends heavily on the target functional group, the presence of existing substituents, and the scale of the reaction.

Fig 1. Strategic decision tree for accessing 3-substituted thiophene scaffolds.

The Halogen Dance (Thermodynamic Control)

Direct lithiation of thiophene occurs almost exclusively at the C2 position due to the inductive effect of the sulfur atom. To achieve 3-lithiation, chemists employ the "halogen dance" rearrangement[1].

Causality & Mechanism: When a polyhalothiophene (e.g., 2,5-dibromothiophene) is treated with a sterically hindered, strong amide base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, deprotonation occurs at the remaining available positions. Because the resulting thienyllithium species are highly reactive, they undergo a series of rapid inter- and intramolecular transmetalations. The system shifts from kinetic control (deprotonation at the most acidic proton) to thermodynamic control, migrating the lithium to the most stable position (often adjacent to a bulky group or a specific electronic sink), effectively migrating the halogen to the 3-position[3].

Iridium-Catalyzed C–H Borylation (Steric Control)

Transition-metal-catalyzed C–H borylation has revolutionized late-stage functionalization. For thiophenes, the standard [IrCl(COD)]2 /dtbpy catalytic system typically favors the 2-position due to electronic factors[4]. However, regioselectivity can be inverted to the 3-position through steric dominance.

Causality & Mechanism: The active tris(boryl)iridium(III) intermediate is highly sensitive to the steric environment of the substrate. By installing bulky protecting groups (such as TIPS or Boc on adjacent heteroatoms in related systems, or by utilizing 2-substituted thiophenes), the transition state leading to 2-borylation becomes sterically forbidden[5]. The catalyst is forced to activate the less hindered C3–H bond, yielding 3-thienylboronic esters that are primed for Suzuki-Miyaura cross-coupling.

Cross-Coupling via 3-Thienyl Organometallics

When commercial 3-bromothiophene is used as a starting material, the challenge shifts to the reliable generation of the organometallic nucleophile (Grignard or Zinc reagent) without inducing homocoupling or degradation[2].

Causality & Mechanism: 3-Bromothiophene is significantly less reactive toward oxidative addition than 2-bromothiophene. The magnesium surface must be rigorously activated (typically with iodine or 1,2-dibromoethane) to strip the passivating MgO layer. Once formed, 3-thienylmagnesium halides can be transmetalated to zinc or manganese for milder, highly functional-group-tolerant cross-couplings[2][3].

Quantitative Data: Cross-Coupling Efficacy

The following table summarizes the yield profiles of 3-thienyl organometallic reagents when subjected to various electrophiles. Data reflects optimized conditions utilizing transition-metal catalysts to drive the cross-coupling of these sterically and electronically distinct nucleophiles[2].

| Organometallic Reagent | Electrophile | Catalyst System | Product Scaffold | Yield (%) |

| 3-Thienylmagnesium iodide | Benzoyl chloride | None (Direct Addition) | 3-Benzoylthiophene | 75 - 82% |

| 3-Thienylmanganese bromide | 4-Fluorobenzoyl chloride | None (Direct Addition) | 3-(4-Fluorobenzoyl)thiophene | 66% |

| 3-Thienylzinc bromide | Aryl iodides | Pd(PPh 3 ) 4 (5 mol%) | 3-Arylthiophene | 80 - 95% |

| 3-Thienylmagnesium bromide | Hexyl bromide | Ni(dppe)Cl 2 | 3-Hexylthiophene | 85 - 90% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of Thiophene-3-Carboxylic Acid via Grignard Reagent[1]

This protocol utilizes 3-bromothiophene to generate a Grignard reagent, followed by carboxylation.

Reagents: 3-Bromothiophene (10 mmol), Magnesium turnings (11 mmol), Iodine (catalytic), Anhydrous THF (20 mL), Dry Ice (excess).

-

Magnesium Activation: Flame-dry a 3-necked flask equipped with a reflux condenser under inert nitrogen atmosphere. Add 0.27 g of Mg turnings and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes, coating the Mg surface (Visual Checkpoint: The Mg surface should appear slightly purple/bronze, indicating the removal of the oxide layer).

-

Initiation: Dissolve 1.63 g of 3-bromothiophene in 20 mL anhydrous THF. Add 1-2 mL of this solution to the Mg turnings. Do not stir. Wait for a localized temperature spike and a color change from purple to pale yellow/gray, accompanied by bubbling. Causality: Initiation must be confirmed before adding the bulk solution to prevent a dangerous accumulation of unreacted halide, which can lead to a runaway exothermic reaction.

-

Propagation: Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle, self-sustaining reflux. After addition, heat at reflux for 1 hour to ensure complete consumption of the halide.

-

Carboxylation: Cool the resulting 3-thienylmagnesium bromide solution to -10°C in an ice-salt bath. Carefully add crushed, dry CO 2 (dry ice) in small portions. Stir for 2 hours while allowing the mixture to warm to room temperature.

-

Work-up: Quench slowly with 1M HCl (20 mL). Extract with diethyl ether (3 x 30 mL). To isolate the carboxylic acid from neutral impurities, extract the organic layer with 10% NaOH. Acidify the aqueous layer with concentrated HCl to precipitate the pure thiophene-3-carboxylic acid. Filter and dry.

Protocol B: Iridium-Catalyzed C3-H Borylation of 2-Substituted Thiophenes[2][5]

This protocol leverages steric hindrance at the 2-position to force borylation at the 3-position.

Reagents: 2-Alkylthiophene (1.0 mmol), Bis(pinacolato)diboron (B 2 pin 2 , 0.5 mmol), [IrCl(COD)]2 (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%), Octane or THF (3 mL).

-

Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [IrCl(COD)]2 (10 mg, 1.5 mol%) and dtbpy (8 mg, 3 mol%) in 1 mL of anhydrous octane. Stir for 5 minutes. Visual Checkpoint: The solution will turn deep red/brown, indicating the formation of the active Ir-dtbpy complex.

-

Substrate Addition: Add B 2 pin 2 (127 mg, 0.5 mmol) and the 2-alkylthiophene (1.0 mmol) to the catalyst solution. Dilute with the remaining 2 mL of octane. Seal the reaction vessel.

-

C-H Activation: Heat the mixture to 80°C for 12-16 hours. Causality: The use of 0.5 equivalents of B 2 pin 2 relative to the thiophene ensures that the diboron reagent is the limiting factor, preventing over-borylation (diborylation) of the thiophene ring.

-

Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify the resulting 2-alkyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Pharmaceutical and Material Applications

The strategic placement of substituents at the 3-position dramatically alters the physicochemical properties of the thiophene ring, making it a critical vector in drug discovery and materials engineering.

-

Pharmaceuticals: 3-Substituted thiophenes exhibit potent biological activities, including acting as topical carbonic anhydrase inhibitors, antioxidants, and antibacterial agents[2][6]. Furthermore, the thieno[2,3-b]pyridine and benzo[b]thiophene core motifs, which rely on 3-substituted precursors, are vital in the synthesis of LIMK1 and PIM kinase inhibitors[7].

-

Conducting Polymers: In materials science, poly(3-alkylthiophenes) (P3ATs) are the gold standard for organic photovoltaics and field-effect transistors. Substitution at the 3-position is mandatory to disrupt the rigid, insoluble nature of unsubstituted polythiophene, granting the polymer solubility in organic solvents and allowing for highly ordered, regioregular solid-state packing[2][8].

Conclusion

The synthesis of 3-substituted thiophenes requires a deliberate circumvention of the heterocycle's natural electronic bias. Whether employing the thermodynamic driving force of the halogen dance, the steric precision of Ir-catalyzed C–H borylation, or the controlled transmetalation of 3-halothiophenes, application scientists must carefully match the synthetic methodology to the specific demands of their target molecule. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, researchers can reliably access this privileged chemical space.

References

- Benchchem.

- Semantic Scholar.

- The Journal of Organic Chemistry - ACS Publications.

- ResearchGate.

- PMC - NIH.

- Synthesis and Characterization of Copolymers: Tuning Material Properties of Polythiophenes...

- Title Iridium-catalyzed C–H coupling reaction of heteroaromatic compounds with bis(pinacolato)

- PMC - NIH.

- New and efficient access to 3-substituted 2,5-dibromothiophenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]